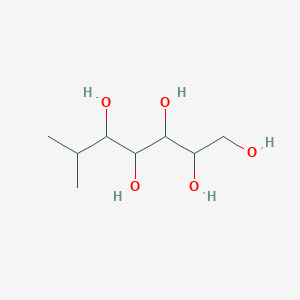
6-Methylheptane-1,2,3,4,5-pentaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptane-1,2,3,4,5-pentaol is a natural product found in Lentinus polychrous with data available.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds from Edible Mushrooms
A study by Fangkrathok et al. (2013) isolated 6-methylheptane-1,2,3,4,5-pentaol from the mycelia of Lentinus polychrous, a Thai edible mushroom. This compound demonstrated suppressive effects on estrogen-enhanced cell proliferation in human breast cancer T47D cells, suggesting potential anti-estrogenic activity without directly binding to estrogen receptors (Fangkrathok, Sripanidkulchai, Umehara, & Noguchi, 2013).
Immunomodulatory Effects
Another study by Fangkrathok et al. (2013) found that 6-methylheptane-1,2,3,4,5-pentaol exhibited immunomodulatory effects. It was able to modulate inflammatory responses and promote the proliferation of both T- and B-lymphocyte cells, suggesting its potential as a natural immunomodulator (Fangkrathok, Junlatat, Umehara, Noguchi, & Sripanidkulchai, 2013).
Volatile Markers in Cholesterol Changes
Derewiaka et al. (2017) studied the volatile markers of cholesterol thermal changes and identified 6-methylheptane-1,2,3,4,5-pentaol as a potential marker in this process. This highlights its utility in assessing the chemical transformations of cholesterol under thermal conditions (Derewiaka, Zaręba, Obiedziński, & Matuszewska-Janica, 2017).
Metabolism in Male Rats
Serve et al. (1994) investigated the metabolism of 4-methylheptane in male Fischer 344 rats, a study related to the broader family of compounds including 6-methylheptane-1,2,3,4,5-pentaol. This research provides insights into the metabolic pathways and potential biological effects of such compounds in mammalian systems (Serve, Bombick, Clemens, Rezek, McDonald, & Mattie, 1994).
Eigenschaften
Produktname |
6-Methylheptane-1,2,3,4,5-pentaol |
|---|---|
Molekularformel |
C8H18O5 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
6-methylheptane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H18O5/c1-4(2)6(11)8(13)7(12)5(10)3-9/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
VVDQVGVVCXMMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(C(CO)O)O)O)O |
Synonyme |
6-methylheptane-1,2,3,4,5-pentaol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)
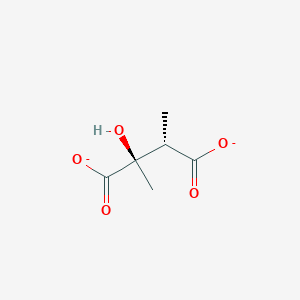
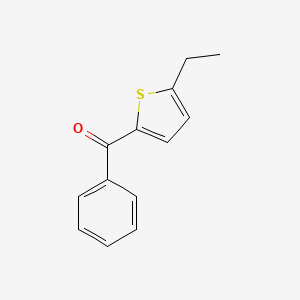
![2-[3-Methoxy-2-propoxy-5-[5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1258485.png)

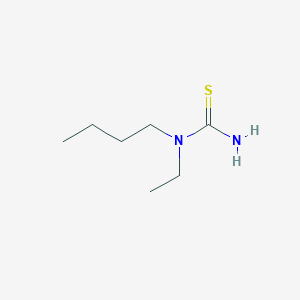

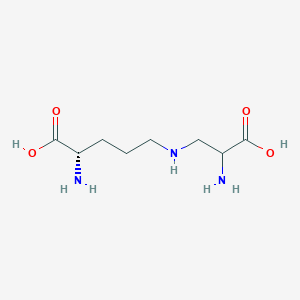
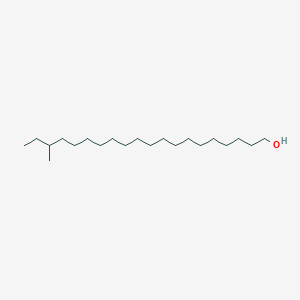
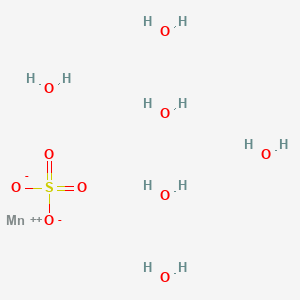
![Pyrido[1,2-c]pyrimidine](/img/structure/B1258497.png)
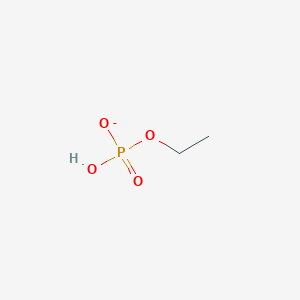
![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)
